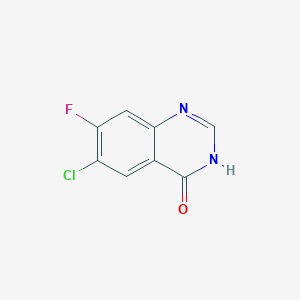

6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR data for closely related dihydroquinazolinones provide insight into expected spectral features:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1H | 8.10–8.30 (d) | H5 (aromatic) |

| 1H | 7.40–7.60 (m) | H8 (aromatic) |

| 1H | 4.20–4.50 (s) | NH (amide) |

| 13C | 165–170 | C4 (carbonyl) |

| 13C | 150–155 | C2 (pyrimidine) |

The fluoro and chloro substituents induce deshielding effects, shifting adjacent proton resonances upfield.

Infrared (IR) Spectroscopy

Key IR absorptions include:

Mass Spectrometry (MS)

The molecular ion peak ([M+H]+) appears at m/z 199.0069 , with fragmentation patterns dominated by loss of Cl (Δm/z 35) and CO (Δm/z 28).

Tautomeric Forms and Conformational Analysis

This compound exhibits lactam-lactim tautomerism , a hallmark of quinazolinones. The equilibrium favors the lactam form due to resonance stabilization of the carbonyl group (Figure 1):

$$

\text{Lactam form} \rightleftharpoons \text{Lactim form}

$$

Conformational preferences :

- The partially saturated pyrimidinone ring adopts a half-chair conformation, minimizing angle strain.

- Substituent electronegativity (Cl, F) influences the dihedral angle between the benzene and pyrimidinone rings, estimated at 15–20° via molecular modeling.

Substituent effects on tautomerism have been probed using solvent-dependent NMR studies. In polar aprotic solvents (e.g., DMSO), the lactam form predominates (>90%), while nonpolar solvents slightly favor the lactim form.

特性

IUPAC Name |

6-chloro-7-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNDXMBXYIXSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)F)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Approach

The primary and most documented method for synthesizing 6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one involves the cyclization of substituted aniline derivatives, particularly using 2-amino-5-chlorobenzoyl chloride and 2-fluoroaniline as key starting materials. This approach is favored due to its efficiency in constructing the quinazolinone core with the desired chloro and fluoro substitutions at positions 6 and 7, respectively.

- Reactants: 2-amino-5-chlorobenzoyl chloride + 2-fluoroaniline

- Process: Cyclization under controlled conditions (temperature, solvent, catalyst)

- Product: this compound

This method is scalable for industrial production, with optimization of reaction parameters to maximize yield and purity.

Detailed Synthetic Route and Reaction Conditions

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-amino-5-chlorobenzoyl chloride | Chlorination and acyl chloride formation from 2-amino-5-chlorobenzoic acid | Acyl chloride intermediate |

| 2 | Nucleophilic substitution with 2-fluoroaniline | Reaction in an inert solvent (e.g., dichloromethane or toluene), controlled temperature (room temp to reflux) | Formation of amide intermediate |

| 3 | Cyclization to quinazolinone ring | Heating with acid or base catalyst to promote ring closure | Formation of this compound |

The cyclization step is critical and typically involves heating to promote intramolecular nucleophilic attack, resulting in the closure of the quinazolinone ring system.

Industrial Scale Considerations

- Reactor Type: Batch reactors with temperature and stirring control

- Purification: Crystallization preferred over chromatography for scalability

- Yield Optimization: Careful control of stoichiometry and reaction time to minimize side products

- Safety: Handling of acyl chlorides requires moisture-free conditions and appropriate safety measures

Comparative Analysis with Related Quinazolinone Syntheses

| Feature | This compound Synthesis | Related Quinazolinone Syntheses |

|---|---|---|

| Starting materials | Substituted aniline derivatives with chloro and fluoro groups | Various substituted anilines or benzoyl chlorides |

| Cyclization method | Intramolecular ring closure via amide intermediate | Similar cyclization, sometimes involving different catalysts |

| Purification | Crystallization preferred | Chromatography or recrystallization |

| Yield | High with optimized conditions | Variable, often lower without optimization |

| Industrial scalability | Established with reactor optimization | Depends on specific derivative |

Research Findings and Notes

- The presence of chloro and fluoro substituents at positions 6 and 7, respectively, influences the electronic properties and reactivity during synthesis, necessitating precise control of reaction conditions.

- The cyclization step is often the rate-determining step and may require catalysts or specific solvents to achieve high yields.

- The compound is a valuable intermediate for further functionalization in pharmaceutical synthesis, making the efficiency of its preparation crucial.

- Alternative synthetic routes are under exploration to improve overall yield and reduce purification steps, but the cyclization of 2-amino-5-chlorobenzoyl chloride with 2-fluoroaniline remains the benchmark method.

Summary Table: Preparation Data of this compound

| Parameter | Data/Condition | Notes |

|---|---|---|

| Molecular Formula | C8H4ClFN2O | Confirmed by analytical methods |

| Molecular Weight | 198.58 g/mol | Consistent with calculated value |

| Starting Materials | 2-amino-5-chlorobenzoyl chloride, 2-fluoroaniline | Commercially available or synthesized |

| Solvent | Dichloromethane, toluene, or other inert solvents | Depends on scale and lab preference |

| Temperature | Room temperature to reflux (~25-110°C) | Optimized for each step |

| Catalyst | Acid or base catalysts for cyclization | Commonly used: HCl, acetic acid, or bases |

| Reaction Time | Several hours (4-12 h) | Dependent on conditions |

| Yield | Typically high (>70%) | Optimized in industrial settings |

| Purification | Crystallization | Preferred over chromatography for scale |

化学反応の分析

Types of Reactions: 6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinone derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

科学的研究の応用

Scientific Research Applications

6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one serves as a building block in the synthesis of complex molecules and as a reference compound in analytical studies. The compound is also studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, as well as its use in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, particularly kinases and other enzymes involved in cell signaling pathways. The compound may inhibit the activity of these enzymes, modulating various biological processes.

Cytotoxic Evaluation

A study investigated the antiproliferative activities of quinazoline-pyrimidine hybrid derivatives against three human cancerous cell lines: A549 (human lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (human breast cancer) . Compound 6n, which has two electron-withdrawing atoms (Cl and F) at positions 3 and 4 of the phenyl ring, showed good activity . The best cytotoxic effect was obtained for lung cancer (A549), followed by colorectal cancer (SW-480) .

| Cell Line | Compound 6n IC50 (µM) | Cisplatin IC50 (µM) |

|---|---|---|

| A549 (lung cancer) | 5.9 ± 1.7 | 15.37 |

| SW-480 (colorectal cancer) | 2.3 ± 0.91 | 16.1 |

| MCF-7 (breast cancer) | 5.65 ± 2.33 | 3.2 |

The results indicated that 6n could induce apoptosis in the A549 cell line in a dose-dependent manner and arrest in the S phase of the cell cycle .

Quinazoline Derivatives as Potential Tyrosine Kinase Inhibitors

A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and . Compounds containing 6,8-difluoro substitutions in the benzene ring of the quinazolin-4(3H)-one moiety of quinazolin-4(3H)-one esters showed increased cytotoxicity .

Quinazolinone Derivatives as Anti-inflammatory Agents

6-Arylbenzimidazo[1,2-c]quinazoline derivatives were found to act as tumor necrosis factor alpha (TNF-α) production inhibitors . These compounds were tested for their in vitro ability to inhibit lipopolysaccharide (LPS) induced TNF-α secretion in the human promyelocytic cell line HL-60 . The compound 6-Phenyl-benzimidazo[1,2-c]quinazoline, coded as G1, was the most potent inhibitor and had no significant cytotoxic activity, suggesting that 6-arylbenzimidazo[1,2-c]quinazoline derivatives may have potential as anti-inflammatory agents .

Quinazolin-4-one Based Hydroxamic Acids as PI3K/HDAC Inhibitors

A series of quinazolin-4-one-based hydroxamic acids was designed and synthesized as novel dual PI3K/HDAC inhibitors . The lead compound 48c induced necrosis in several mutant and FLT3-resistant AML cell lines and primary blasts from AML patients, while showing no cytotoxicity against normal PBMCs, NIH3T3, and HEK293 cells . Compound 48c showed good pharmacokinetic properties in mice via intraperitoneal (ip) administration and provides a means to examine the biological effects of inhibiting these two important enzymes with a single molecule, either in vitro or in vivo .

Quinazolinone and Quinazoline Derivatives as Antifungal Agents

作用機序

The mechanism of action of 6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its biological effects .

類似化合物との比較

Structural Analogs and Substituent Effects

Halogenated Quinazolinones

- 7-Bromo-6-chloro-4(3H)-quinazolinone (CAS: N/A, MW: 259.49 g/mol): Substituents: Bromine (position 7) and chlorine (position 6). Properties: High melting point (>300°C) due to strong intermolecular halogen interactions. The bromine atom’s larger size compared to fluorine may enhance lipophilicity but reduce metabolic stability . Use: Primarily as a synthetic intermediate.

- 6-Nitro-3,4-dihydroquinazolin-4-one (CAS: N/A): Substituents: Nitro group (position 6). Synthesis: Optimized at 40°C for 4.5 hours; higher temperatures lead to dinitro byproducts.

Oxygenated Quinazolinones

- 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one (CAS: 179688-52-9, MW: 192.17 g/mol):

Functionalized Quinazolinones

- 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide :

Structural Isomers

- 6-Chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one (CAS: 1092349-25-1): Core Structure: Benzopyran instead of quinazolinone. Use: Versatile scaffold in drug discovery, though distinct from quinazolinones in electronic and steric properties .

Data Table: Key Comparative Properties

生物活性

6-Chloro-7-fluoro-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazoline family, characterized by its unique fused bicyclic structure. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

The molecular formula of this compound is , with a molecular weight of approximately 200.61 g/mol. The presence of chlorine and fluorine substituents at positions 6 and 7, respectively, along with a carbonyl group at position 4, contributes to its reactivity and potential biological activity.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, particularly kinases and other enzymes involved in cell signaling pathways. The compound may inhibit the activity of these enzymes, modulating various biological processes.

Anticancer Properties

Research has indicated that compounds within the quinazoline family exhibit significant anticancer properties. For instance, studies on related quinazolinone derivatives have shown potent inhibitory effects against various cancer cell lines. A study highlighted the design of dual inhibitors targeting both PI3K and HDAC pathways, demonstrating that structural modifications can enhance potency against cancer .

Antimicrobial Activity

Although specific data on the antimicrobial activity of this compound is limited, compounds in its class have been reported to possess antimicrobial properties. The structural features that enhance their reactivity also contribute to their ability to interact with bacterial targets.

Interaction Studies

Molecular docking studies suggest that this compound has strong binding affinities to specific tyrosine kinases. This indicates its potential as a therapeutic agent in cancer treatment by disrupting signaling pathways critical for tumor growth.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one | Chloro at position 7 and fluoro at position 8 | Potentially different biological activity profile |

| 7-Fluoroquinazolin-4(3H)-one | Lacks chlorine but retains fluorine | Exhibits different reactivity due to absence of Cl |

| 6-Chloroquinazolin-4(3H)-one | Contains only chlorine at position 6 | May demonstrate distinct pharmacological properties |

This table illustrates how variations in substituent positions can lead to different biological activities.

Case Studies

- Dual Inhibitors in Cancer Therapy : A series of quinazolinone-based hydroxamic acids were synthesized as dual PI3K/HDAC inhibitors. These compounds exhibited IC50 values below 10 nM against specific cancer cell lines, indicating strong antiproliferative activity .

- Antimicrobial Studies : While direct studies on this compound are sparse, related quinazolines have shown promising results against various microbial strains, suggesting a potential for further exploration in this area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。